1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3
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Overview
Description
Scientific Research Applications
Cycloaddition Reactions and Mechanistic Insights
Cycloaddition reactions involving dienes, such as 1,1-dimethoxy-1,3-butadiene, have been extensively studied for their concerted processes and the formation of zwitterionic intermediates. These reactions reveal the stereochemical outcomes and the influence of electron-deficient olefins on the reaction pathways. For example, studies have shown that 1,1-dimethoxy-1,3-butadiene reacts under specific conditions, leading to the formation of zwitterions, which can be trapped by methanol, showcasing the nuanced behavior of these compounds in cycloaddition reactions (Sustmann et al., 1996).
Zwitterion Formation and Reactivity
The formation and reactivity of zwitterions derived from 1,1-bis(dimethylamino)-1,3-butadiene with olefins have been a subject of investigation. These studies provide insights into the conditions that favor zwitterion formation and their subsequent reactions, which are critical for understanding the fundamental reactivity of these compounds. The fast reaction of 1,1-bis(dimethylamino)-1,3-butadiene with tetracyanoethylene at low temperatures leading to zwitterion formation and the isolation of these intermediates offer valuable information on their stability and potential applications in synthetic chemistry (Sustman et al., 1992).
Nonlinear Optical Materials
Research into the polymorphism and nonlinear optical properties of compounds related to 1,1-dicyano-4-(4-dimethylaminophenyl)-1,3-butadiene has demonstrated their potential in creating materials with significant optical characteristics. These studies explore the crystal growth, polymorphism, structure characterization, and physical properties of these compounds, providing a foundation for developing new optical materials with enhanced functionalities (Timofeeva et al., 2000).
Mechanism of Action
Future Directions
The future directions for the use and study of “1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3” are not specified in the available resources. Given its role as an intermediate in the synthesis of Gimeracil , it might continue to be of interest in the field of medicinal chemistry and cancer research.
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Prolonged exposure to certain conditions may lead to gradual degradation, which can affect its efficacy in biochemical assays. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to have minimal toxic effects, making it suitable for use in various biochemical assays . At higher dosages, there may be threshold effects that lead to toxic or adverse reactions, such as cellular stress or apoptosis. These dosage-dependent effects are critical for determining the optimal concentration of the compound for specific experimental applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function . Understanding these transport mechanisms is essential for optimizing the use of the compound in biochemical research.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical assays.
Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)-1-methoxy(1,2,3-13C3)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+/i4+1,5+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUYKZLMAGACBX-HYKTYXKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/[13CH]=[13CH]/[13C](=C(C#N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.